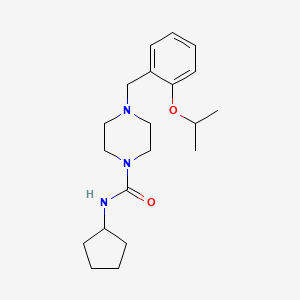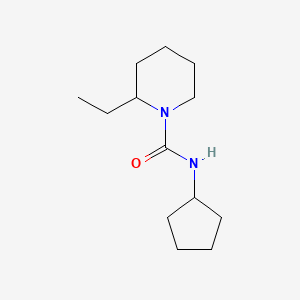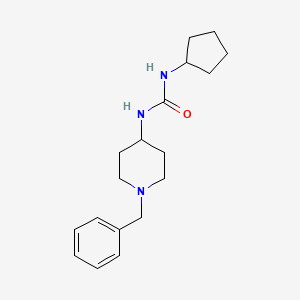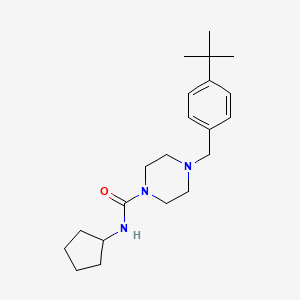
N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, leading to a range of potential therapeutic applications.
Mecanismo De Acción
N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA. By inhibiting GABA-AT, N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide increases GABA levels in the brain, leading to increased neuronal inhibition and decreased neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
The increased GABA levels in the brain resulting from N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide administration have a range of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABA levels lead to decreased neuronal excitability. This can result in anticonvulsant, anxiolytic, and analgesic effects, as well as improvements in cognitive function. The effects of N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide are dose-dependent, and higher doses can lead to sedation and impaired motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide as a research tool is its specificity for GABA-AT. This allows researchers to investigate the role of GABA in various physiological and pathological conditions. However, one limitation of N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide has a relatively short half-life, which can limit its effectiveness in long-term studies.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide. One area of interest is the development of N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide as a therapeutic agent for various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and drug addiction. Another area of interest is the investigation of the role of GABA in various physiological and pathological conditions, including pain, inflammation, and neurodegenerative diseases. Finally, further research is needed to optimize the synthesis and formulation of N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide for use in experimental settings.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide has anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been shown to improve cognitive function in preclinical models of Alzheimer's disease and schizophrenia. N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide has also been investigated as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-cyclopentyl-4-[(2-propan-2-yloxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16(2)25-19-10-6-3-7-17(19)15-22-11-13-23(14-12-22)20(24)21-18-8-4-5-9-18/h3,6-7,10,16,18H,4-5,8-9,11-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHICARDGVVPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-isobutoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4285300.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285309.png)
![3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285310.png)
![(3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4285312.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4285318.png)

![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4285340.png)
![2-({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4285347.png)

![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4285368.png)


![ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285398.png)
![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285411.png)